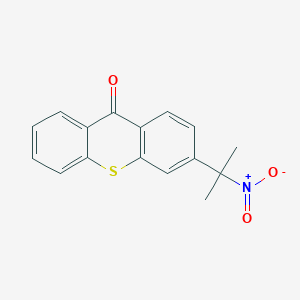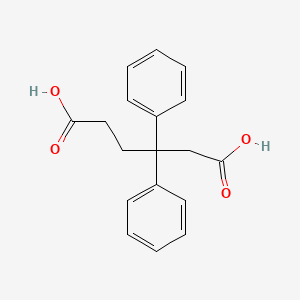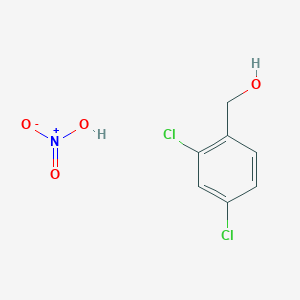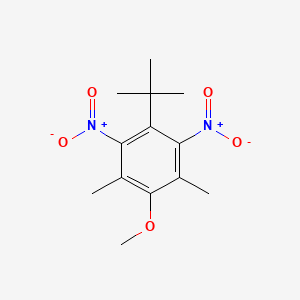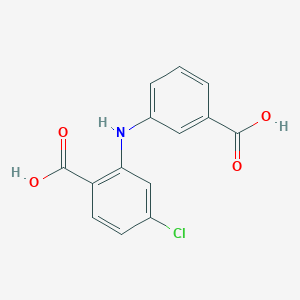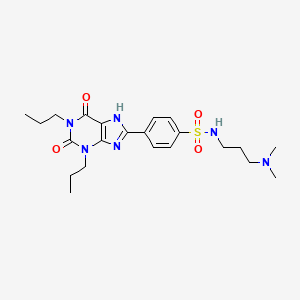![molecular formula C12H23BO2 B14345893 Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate CAS No. 92682-54-7](/img/structure/B14345893.png)
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate is an organoboron compound characterized by the presence of a boronate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate typically involves the hydroboration of an appropriate alkene precursor with a boron-containing reagent. One common method is the reaction of 2-(prop-2-en-1-yl)hept-1-ene with borane-dimethyl sulfide complex in an inert solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at low temperatures to prevent oxidation of the boron species.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronate ester to a borane derivative.
Substitution: The boronate ester can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH) is commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Organolithium or Grignard reagents are often employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding alcohol.
Reduction: The major product is a borane derivative.
Substitution: The major products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate involves the interaction of the boronate ester with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The pathways involved include nucleophilic addition and substitution reactions, which facilitate the formation of complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate: shares similarities with other boronate esters such as phenylboronic acid and pinacolborane.
Phenylboronic acid: Commonly used in Suzuki coupling reactions.
Pinacolborane: Used in hydroboration reactions.
Uniqueness
This compound is unique due to its specific alkene structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to undergo a variety of transformations makes it a valuable tool in synthetic chemistry.
Eigenschaften
CAS-Nummer |
92682-54-7 |
|---|---|
Molekularformel |
C12H23BO2 |
Molekulargewicht |
210.12 g/mol |
IUPAC-Name |
dimethoxy(2-prop-2-enylhept-1-enyl)borane |
InChI |
InChI=1S/C12H23BO2/c1-5-7-8-10-12(9-6-2)11-13(14-3)15-4/h6,11H,2,5,7-10H2,1,3-4H3 |
InChI-Schlüssel |
RHDSWZKOBAVFHZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=C(CCCCC)CC=C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


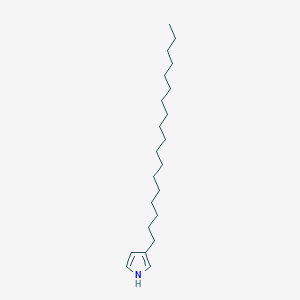
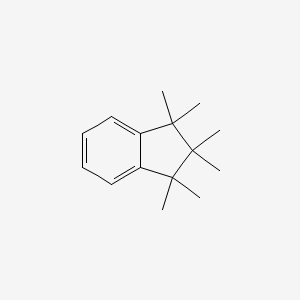

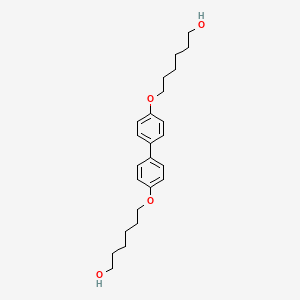


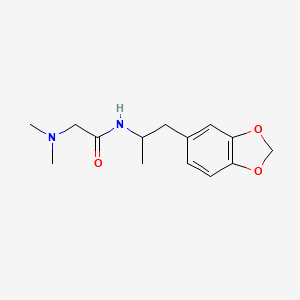
![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
